Cenicriviroc Sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cenicriviroc Sulfone is a derivative of Cenicriviroc, an experimental drug candidate for the treatment of HIV infection . It is an inhibitor of CCR2 and CCR5 receptors, which allows it to function as an entry inhibitor, preventing the virus from entering into a human cell .
Synthesis Analysis
The synthesis of sulfones, including Cenicriviroc Sulfone, often involves the oxidation of sulfides . Recent developments in the field of sustainable sulfone synthesis have been summarized, including advances and existing limitations in traditional approaches towards sulfones .Molecular Structure Analysis
The molecular structure of Cenicriviroc Sulfone has been studied using techniques such as Nuclear Magnetic Resonance (NMR) Spectroscopy and Magnetic Resonance Imaging (MRI) . The molecular formula of Cenicriviroc Sulfone is C41H52N4O5S .Chemical Reactions Analysis
Cenicriviroc Sulfone’s chemical reactions have been studied in the context of its role as a potent antagonist of the chemokine coreceptors 5 and 2 (CCR5/CCR2), which blocks HIV-1 entry . Recent advances in catalytic desulfitative functionalizations have opened a new area of research .Physical And Chemical Properties Analysis
Cenicriviroc Sulfone has a molecular weight of 712.96 .Scientific Research Applications
Cenicriviroc (CVC) has been evaluated for treating liver fibrosis in adults with nonalcoholic steatohepatitis (NASH). The CENTAUR study found that CVC had an antifibrotic effect without impacting steatohepatitis (Ratziu et al., 2020).
Another study on CVC for NASH with liver fibrosis found that it led to significant improvement in fibrosis without worsening steatohepatitis, highlighting its potential as an antifibrotic therapy (Friedman et al., 2018).
In terms of pharmacokinetics and safety, CVC was evaluated in participants with mild or moderate hepatic impairment. The study suggested that CVC can be used in patients with mild-to-moderate hepatic impairment (Lefebvre et al., 2016).
CVC has also shown potential in inhibiting viral infections. One study demonstrated that sulfonic acid polymers, including CVC, could inhibit respiratory syncytial virus (RSV) and influenza A virus, indicating a broader application in antiviral therapy (Ikeda et al., 1994).
The dual CCR5 and CCR2 inhibitor CVC does not redistribute HIV into extracellular space, suggesting a unique mechanism of action in HIV therapy compared to other CCR5 inhibitors (Kramer et al., 2015).
CVC has shown in vitro activity against SARS-CoV-2, suggesting its potential utility in treating COVID-19 patients, particularly in managing excessive immune activation (Okamoto et al., 2020).
CVC's cerebrospinal fluid exposure was assessed in HIV-positive individuals with cognitive impairment, demonstrating its potential in managing cognitive disorders in persons with HIV (Alagaratnam et al., 2019).
Safety And Hazards
Future Directions
Cenicriviroc Sulfone is currently being evaluated in clinical trials for its potential role in future pharmacotherapy for conditions like Non-alcoholic Steatohepatitis (NASH) with fibrosis . The results from these trials will provide valuable insights into the therapeutic potential of Cenicriviroc Sulfone.
properties
IUPAC Name |
8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(3-propylimidazol-4-yl)methylsulfonyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H52N4O5S/c1-5-7-22-49-23-24-50-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)51(47,48)29-37-27-42-30-45(37)20-6-2/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVMNAUMMNWXGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)CC5=CN=CN5CCC)CC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H52N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
712.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 6320545 |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.